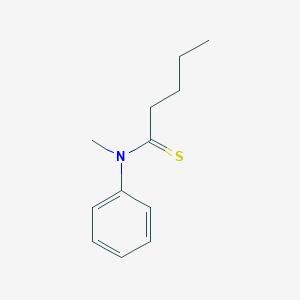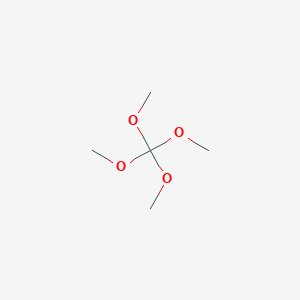
4-(hydroxyméthyl)pyridine-2,6-dicarboxylate de diméthyle
Vue d'ensemble
Description
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate is a chemical compound related to the pyridine family, which is known for its versatile applications in organic synthesis and coordination chemistry. The compound features a pyridine ring substituted with hydroxymethyl and carboxylate groups that can participate in various chemical reactions and form complexes with metals .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions, including the use of a low-temperature aryl bromide-to-alcohol conversion , Baeyer-Villiger oxidation , and Hantzsch condensation reactions . For instance, the synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate, a related compound, was achieved through microwave irradiation in the presence of iodine under solvent-free conditions . These methods highlight the diverse synthetic strategies that can be employed to create substituted pyridine derivatives, potentially including Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using spectroscopic techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy . Quantum chemical calculations, including density functional theory (DFT), are also used to evaluate the properties and stability of these compounds . For example, the molecular structure and spectroscopic properties of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer were extensively studied using these methods .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including acetylation catalyzed by 4-dimethylaminopyridine , photoreactions leading to methoxylation and hydroxymethylation , and complexation reactions to form coordination polymers . The reactivity of these compounds can be influenced by the presence of substituents on the pyridine ring, as well as the reaction conditions such as the atmosphere and the presence of catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the basicity of pyridinols is affected by the electron density in the ring . The stability of these compounds to air oxidation varies, with some being indefinitely stable while others decompose upon extended exposure . The solubility, melting point, and boiling point are other important physical properties that can be determined experimentally and are crucial for their applications in liquid crystals and polymer electrolyte liquid crystals .
Applications De Recherche Scientifique
Synthèse de ligands bis-pyrazole
Ce composé sert de matière première pour la synthèse de ligands bis-pyrazole par des réactions de condensation de Claisen . Ces ligands sont essentiels au développement de nouveaux complexes mononucléaires d'uranium (IV), qui ont des applications potentielles en chimie nucléaire et en traitement des combustibles nucléaires.
Molécule hôte pour la formation de complexes
L'ester peut être utilisé pour synthétiser des macrocycles ditopiques, qui agissent comme des molécules hôtes capables de former des complexes avec des dérivés de la diphénylurée . Cette application est importante en chimie supramoléculaire, où de telles interactions hôte-invité sont fondamentales pour la construction de machines moléculaires et de capteurs.
Réactions de synthèse organique
En tant que réactif polyvalent, il est utilisé dans diverses réactions de synthèse organique. Par exemple, il peut être réduit en 2,6-di(hydroxyméthyl)pyridine en utilisant NaBH4/CaCl2 comme agents réducteurs, ce qui montre une méthode efficace avec un rendement élevé pouvant atteindre 91% . Cette réaction est précieuse pour la production d'intermédiaires dans les produits pharmaceutiques et les produits agrochimiques.
Safety and Hazards
Propriétés
IUPAC Name |
dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-9(13)7-3-6(5-12)4-8(11-7)10(14)16-2/h3-4,12H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJJESXBXYFZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465809 | |
| Record name | Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852936-60-8 | |
| Record name | Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



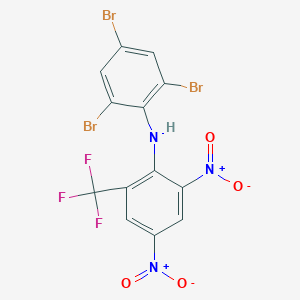
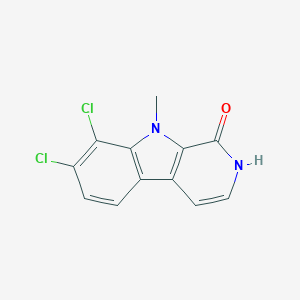

![4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b](/img/structure/B120675.png)

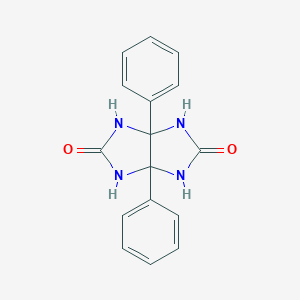

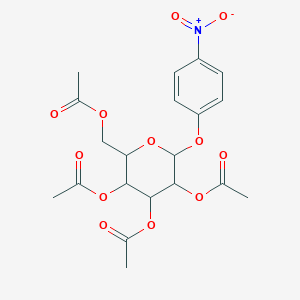
![6,11,20,25,34,39-Hexadodecyltridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene](/img/structure/B120697.png)


